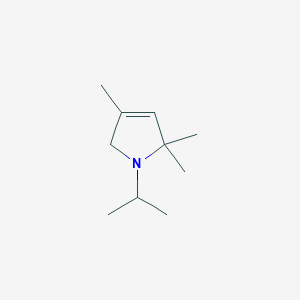
4-Chloro-3-fluoro-pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-pyridine 1-oxide (CFPO) is a chemical compound that has been the subject of extensive scientific research due to its various applications in the field of chemistry and biochemistry. CFPO is a pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-pyridine 1-oxide has been extensively used in scientific research due to its various applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Chloro-3-fluoro-pyridine 1-oxide has also been used as a starting material in the synthesis of pyridine-containing natural products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoro-pyridine 1-oxide is not well understood. However, it has been suggested that 4-Chloro-3-fluoro-pyridine 1-oxide may act as a nucleophile in various chemical reactions due to the presence of the oxygen atom in the pyridine ring.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-3-fluoro-pyridine 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 4-Chloro-3-fluoro-pyridine 1-oxide can cause irritation to the skin, eyes, and respiratory tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-fluoro-pyridine 1-oxide has several advantages in lab experiments, including its high reactivity and selectivity in various chemical reactions. However, it also has several limitations, including its high cost and toxicity.
Direcciones Futuras
For 4-Chloro-3-fluoro-pyridine 1-oxide research include the development of new synthesis methods, investigation of its biochemical and physiological effects, and its potential in the synthesis of natural products, pharmaceuticals, and materials.
Propiedades
Número CAS |
127108-51-4 |
|---|---|
Nombre del producto |
4-Chloro-3-fluoro-pyridine 1-oxide |
Fórmula molecular |
C5H3ClFNO |
Peso molecular |
147.53 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
Clave InChI |
NOUWIWISPLZJHT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
SMILES canónico |
C1=C[N+](=CC(=C1Cl)F)[O-] |
Sinónimos |
Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)



![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)

